1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
Overview
Description
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a phenoxyethanone structure
Preparation Methods
The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the piperazine derivative: The benzodioxole is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Formation of the final compound: The piperazine derivative is then reacted with 2-phenoxyacetyl chloride under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular behavior.
Comparison with Similar Compounds
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can be compared with other similar compounds, such as:
1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds have similar molecular structures but differ in their intermolecular interactions and biological activities.
1-[(1,3-benzodioxol-5-yl)methyl]-4-(pyrimidin-2-yl)piperazine: This compound is used in the treatment of Parkinson’s disease and has different therapeutic applications compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(14-24-17-4-2-1-3-5-17)22-10-8-21(9-11-22)13-16-6-7-18-19(12-16)26-15-25-18/h1-7,12H,8-11,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKSYFWNMAQCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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